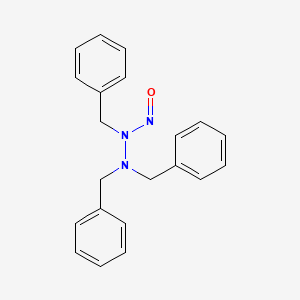

N,N,N-Tribenzylnitrous hydrazide

Description

Structure

3D Structure

Properties

CAS No. |

90985-18-5 |

|---|---|

Molecular Formula |

C21H21N3O |

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-benzyl-N-(dibenzylamino)nitrous amide |

InChI |

InChI=1S/C21H21N3O/c25-22-24(18-21-14-8-3-9-15-21)23(16-19-10-4-1-5-11-19)17-20-12-6-2-7-13-20/h1-15H,16-18H2 |

InChI Key |

RWJXWZYMQBENSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N(CC3=CC=CC=C3)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N,n,n Tribenzylnitrous Hydrazide

Classical and Contemporary Approaches to Hydrazide Synthesis

The formation of the hydrazide backbone is a foundational step in the synthesis of more complex derivatives. Historically, this has been dominated by the acylation of hydrazine (B178648), while modern chemistry offers more sophisticated methods for direct N-N bond construction.

Acylation of Hydrazines and Substituted Hydrazines

The most traditional and direct route to acyl hydrazides involves the acylation of hydrazine or its substituted derivatives. thieme-connect.com This method typically employs a carboxylic acid derivative as the acylating agent. Highly reactive acylating agents like acyl chlorides and anhydrides are often used, though their handling requires care. thieme-connect.comnih.gov A more recent development involves the use of "activated amides" which can react with hydrazine under mild, often aqueous, conditions without the need for a transition metal catalyst. thieme-connect.comorganic-chemistry.orgresearchgate.netresearcher.life This approach offers high yields and avoids harsh reaction conditions. For instance, N-benzoylpyrrolidin-2-one derivatives have been shown to react with hydrazine monohydrate at room temperature to produce the corresponding benzoyl hydrazides in excellent yields. organic-chemistry.org

In the context of peptide synthesis, the acylation of hydrazides themselves can sometimes be an unintended side reaction, for example, when using acids like acetic or formic acid during the conversion of a hydrazide to an azide. researchgate.net This highlights the nucleophilic nature of the hydrazide nitrogen atoms.

N-N Bond Formation Strategies in Complex Hydrazide Architectures

Modern synthetic chemistry has introduced powerful strategies that construct the N-N bond directly, offering a convergent approach to complex hydrazides. nih.gov These methods are particularly valuable for preparing highly substituted or sterically hindered products that may be difficult to access through sequential alkylation or acylation. Transition-metal-catalyzed cross-coupling reactions have emerged as a key technology in this area. acs.orgconsensus.app For example, nickel-catalyzed N-N cross-coupling of O-benzoylated hydroxamates with a wide array of aryl and aliphatic amines has been developed, marking the first instance of an intermolecular N-N coupling that is compatible with secondary aliphatic amines. nih.govorganic-chemistry.org This method proceeds through the likely intermediate of an electrophilic nickel-stabilized acyl nitrenoid. nih.gov Other catalytic systems utilizing iron and iridium have also been reported for the formation of hydrazides via nitrene transfer. nih.gov These advanced methods provide a powerful toolkit for assembling complex hydrazide scaffolds. acs.orgconsensus.app

Targeted Synthesis of Tri-substituted Hydrazide Scaffolds

The synthesis of a tri-substituted hydrazide such as N,N,N-Tribenzylnitrous hydrazide presents specific challenges, namely the selective installation of three benzyl (B1604629) groups and the introduction of the nitroso functionality.

Strategies for Selective Benzylation of Hydrazide Nitrogen Atoms

Achieving selective polysubstitution on the nitrogen atoms of a hydrazine or hydrazide core is a significant synthetic hurdle. Direct alkylation often leads to a mixture of products. To overcome this, chemists have developed several strategies. One powerful method involves the use of protecting groups to differentiate the reactivity of the two nitrogen atoms. For example, a Boc group can be used to protect one nitrogen, allowing for selective alkylation on the other. acs.org

A particularly effective methodology for selective alkylation relies on the generation of a nitrogen dianion. acs.orgacs.orgnih.gov By treating a protected hydrazine like PhNHNHBoc with two equivalents of a strong base such as n-butyllithium (n-BuLi), a dianion is formed. acs.orgacs.org The significant difference in the acidity of the NH protons (pKa of ~28 for PhNHNH₂ vs. ~17 for PhNHNHCbz) allows for controlled deprotonation and subsequent selective alkylation. acs.orgacs.org This method can be used for symmetrical double alkylation or sequential monoalkylation with different electrophiles. acs.org

Another approach utilizes the trifluoroacetyl group as both an activating and a blocking group in hydrazide synthesis. cdnsciencepub.com Trifluoroacetyl hydrazides can be selectively alkylated under basic conditions using alkyl halides, and the protecting group can be subsequently removed. cdnsciencepub.com For the synthesis of a tribenzylated structure, a stepwise approach would likely be necessary, potentially involving initial dibenzylation of a hydrazine derivative followed by acylation and a final benzylation step, or a carefully controlled alkylation of a pre-formed hydrazide.

Table 1: Comparison of Hydrazine Alkylation Methods

| Method | Reagents | Key Features | Reference(s) |

| Dianion Alkylation | 2 equiv. n-BuLi, Alkyl Halide | Allows for symmetrical or sequential dialkylation; high selectivity based on pKa differences. | acs.org, acs.org |

| Trifluoroacetyl-Protected Alkylation | Trifluoroacetic anhydride, Base (e.g., DBU), Alkyl Halide | Trifluoroacetyl group acts as an activator and a removable protecting group. | cdnsciencepub.com |

| Reductive Alkylation | α-picoline-borane, Carbonyl Compound | One-pot method applicable to the synthesis of various N-alkylhydrazine derivatives. | organic-chemistry.org |

| Mitsunobu Reaction | DEAD/PPh₃, Alcohol | Allows for alkylation using alcohols. | cdnsciencepub.com, organic-chemistry.org |

Introduction and Functionalization of the Nitrous Moiety

The final step in the proposed synthesis of this compound would be the introduction of the nitrous (-N=O) group. This is typically achieved through a nitrosation reaction. The target molecule is an N-nitrosamine (specifically, an N-nitrosohydrazide). The nitrosation of secondary amines to form N-nitrosamines is a well-established reaction, often carried out using nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) and a strong acid. nih.gov

In the context of a tribenzylated hydrazide, the remaining N-H bond would be the target for nitrosation. The reaction of a suitable tribenzyl hydrazide precursor with a nitrosating agent like nitrous acid would be the most direct method to install the nitrous moiety, yielding the final this compound. The stability and reactivity of the precursor would be critical for the success of this step.

Catalytic and Stereoselective Synthesis of this compound

While classical methods provide a theoretical pathway, modern catalytic approaches could offer more efficient and selective routes. Palladium-catalyzed reactions, for example, have been used to synthesize polysubstituted pyrazoles from hydrazones, demonstrating the power of catalysis in forming complex nitrogen-containing heterocycles. organic-chemistry.org Similar catalytic strategies could potentially be adapted for the synthesis of highly substituted acyclic hydrazides.

Ruthenium-catalyzed reactions using a "borrowing hydrogen" strategy have been employed to synthesize mono- or dialkylated acyl hydrazides from alcohols as the alkylating agents. organic-chemistry.org This avoids the use of reactive alkyl halides. While achieving trisubstitution might be challenging, these catalytic methods point towards more atom-economical and environmentally benign synthetic routes.

The term "stereoselective" is less relevant for this compound itself, as it is an achiral molecule. However, if chiral benzyl groups or other chiral substituents were used, the development of a stereoselective catalytic synthesis would be a critical and challenging goal, likely requiring a chiral catalyst to control the configuration of newly formed stereocenters.

Transition Metal-Catalyzed N-N Cross-Coupling Reactions

Modern synthetic organic chemistry has increasingly turned to transition metal catalysis for the efficient and selective formation of N-N bonds, a key step in constructing complex hydrazides. While specific literature detailing the synthesis of this compound via these methods is not prominent, the application of general principles from well-established catalytic systems provides a strong theoretical framework.

Copper and palladium-catalyzed cross-coupling reactions are at the forefront of N-N bond formation. These reactions typically involve the coupling of an amine or an amide with a hydrazine derivative or an activated nitrogen source. For a complex target like this compound, a potential strategy could involve the coupling of dibenzylamine (B1670424) with a benzylated and nitrosated nitrogen-containing fragment, catalyzed by a suitable metal-ligand system.

Key research in this area has demonstrated the efficacy of various catalyst systems for the synthesis of substituted hydrazines. For example, copper-catalyzed couplings of boronic acids with azodicarboxylates have been shown to produce N-N linked compounds, which could serve as precursors to more complex hydrazides. Similarly, palladium-catalyzed hydrohydrazination of alkenes and alkynes offers another route to substituted hydrazines.

Table 1: Illustrative Transition Metal-Catalyzed N-N Coupling Systems

| Catalyst System | Reactant A | Reactant B | General Product |

| Copper (I) with Phenanthroline Ligand | Aryl Boronic Acid | Azodicarboxylate | N-Aryl Hydrazide Derivative |

| Palladium (0) with Phosphine Ligand | Amine | Hydrazine Derivative | Substituted Hydrazine |

| Rhodium (II) Catalysis | Diazo Compound | Amine | N-H Insertion Product |

These generalized systems underscore the potential for developing a specific catalytic cycle for the synthesis of this compound, likely involving the careful selection of ligands and reaction conditions to control the high degree of substitution.

Asymmetric Synthesis Approaches for Chiral Analogues

The structure of this compound is inherently achiral, as it lacks a stereocenter and does not exhibit planar or axial chirality. Therefore, the direct asymmetric synthesis of this specific compound is not applicable.

However, the principles of asymmetric synthesis could be readily applied to analogues of this compound that incorporate chiral elements. For instance, if one or more of the benzyl groups were replaced with a chiral substituent, or if a stereocenter was introduced on one of the benzyl rings (e.g., using α-methylbenzylamine as a starting material), the resulting molecule would be chiral.

In such cases, asymmetric synthesis would be crucial for obtaining enantiomerically pure or enriched products. Methodologies could include:

Use of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a precursor molecule to direct the stereoselective introduction of a key functional group.

Chiral Catalysis: A chiral transition metal catalyst or an organocatalyst could be employed to control the stereochemistry of the N-N bond formation or the introduction of one of the substituent groups.

Resolution: A racemic mixture of a chiral analogue could be separated into its constituent enantiomers through classical resolution techniques or chiral chromatography.

While not directly relevant to the parent compound, the field of asymmetric synthesis offers powerful tools for accessing chiral derivatives, which could have applications in areas such as medicinal chemistry and materials science where specific stereoisomers are often required.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves considerations such as atom economy, the use of safer solvents and reagents, energy efficiency, and waste reduction.

A traditional synthesis might involve the use of hazardous reagents and chlorinated solvents. A greener approach would seek to replace these with more benign alternatives.

Key Green Chemistry Considerations:

Atom Economy: Designing a synthetic route that incorporates the maximum number of atoms from the reactants into the final product. Catalytic routes are often superior in this regard compared to stoichiometric reactions.

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) or chloroform (B151607) with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water or supercritical fluids where possible.

Energy Efficiency: Employing catalytic methods can lead to lower reaction temperatures and pressures, thus reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency.

Use of Renewable Feedstocks: While challenging for a compound with multiple benzyl groups, future research could explore the use of benzyl derivatives sourced from renewable biomass, such as lignin.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches (Illustrative)

| Synthetic Aspect | Traditional Approach | Greener Alternative |

| Solvent | Dichloromethane, Chloroform | 2-MeTHF, CPME, Ethanol, Water |

| Reagents | Stoichiometric, potentially toxic reagents | Catalytic systems, less hazardous reagents |

| Energy | High-temperature reflux over long periods | Microwave-assisted synthesis, lower temp catalysis |

| Waste | Significant byproduct and solvent waste | Reduced waste through higher atom economy |

By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Advanced Spectroscopic and Structural Characterization of N,n,n Tribenzylnitrous Hydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional NMR experiments. In a hypothetical analysis of N,N,N-Tribenzylnitrous hydrazide, one would expect to observe specific chemical shifts for the protons and carbons of the benzyl (B1604629) groups and the hydrazide core. The chemical shifts would be influenced by the electronegativity of the neighboring nitrogen and oxygen atoms, as well as the aromatic ring currents of the benzyl groups. However, no published ¹H or ¹³C NMR data for this compound could be found.

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation.

Two-dimensional (2D) NMR techniques are employed to establish correlations between different nuclei within a molecule, providing deeper insights into its connectivity and spatial arrangement.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings within the benzyl groups.

TOCSY (Total Correlation Spectroscopy) would reveal the entire spin system of each benzyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would establish long-range correlations between protons and carbons, helping to piece together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of the molecule.

Despite the utility of these techniques, no 2D NMR studies have been published for this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's molecular mass, which can be used to determine its elemental composition. For this compound (C₂₁H₂₁N₃O), the theoretical exact mass could be calculated, but no experimental HRMS data has been reported to confirm this.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. A hypothetical MS/MS analysis of this compound would likely show fragmentation corresponding to the loss of benzyl groups or other key structural motifs. However, no such fragmentation studies are available in the scientific literature.

Ionization Techniques (e.g., ESI, MALDI) and Their Application.

The choice of ionization technique is critical in mass spectrometry.

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and large molecules, making it a potential candidate for analyzing this compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique often used for large, non-volatile molecules.

There are no documented applications of these or any other ionization techniques for the analysis of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

No published Infrared (IR) or Raman spectroscopy data for this compound is available. This type of analysis would typically be used to identify the characteristic vibrational modes of the compound's functional groups, such as N-N, N=O, and C-H bonds, providing insight into its molecular structure.

Electronic Spectroscopy (UV-Vis) for Chromophoric Analysis

There is no available Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound. This technique is employed to study the electronic transitions within a molecule, identifying chromophores and providing information on the compound's conjugation and electronic properties.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

The crystal structure of this compound has not been reported in the crystallographic literature. X-ray crystallography is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions, which dictates the compound's crystal packing and solid-state conformation.

Chemical Reactivity and Mechanistic Investigations of N,n,n Tribenzylnitrous Hydrazide

Nucleophilic Reactivity of the Hydrazide Nitrogen Centers

The reactivity of the nitrogen atoms in N,N,N-Tribenzylnitrous hydrazide is dictated by their substitution pattern. The structure contains two distinct nitrogen environments: a trivalent nitrogen atom bonded to two benzyl (B1604629) groups and the nitrosated nitrogen, and a divalent nitrogen atom that is part of the nitroso group.

The nitrogen atom of the dibenzylamino group (N of N(Bn)₂) is theoretically a nucleophilic center due to its lone pair of electrons. In simpler hydrazines, this position is readily attacked by electrophiles. However, in the case of this compound, this nitrogen's nucleophilicity is expected to be substantially diminished due to the severe steric hindrance imposed by the three bulky benzyl groups surrounding the N-N bond.

While general literature describes the acylation of hydrazides and the alkylation of hydrazines, no specific studies detailing the reaction of this compound with common electrophiles like aldehydes, active esters, or carboxylic acids at the non-nitrosated nitrogen have been found in the reviewed literature. The significant steric congestion likely renders this site unreactive towards most electrophilic partners under standard conditions.

Classical hydrazone formation involves the condensation reaction between a hydrazine (B178648) bearing an -NH₂ or -NHR group and a carbonyl compound (aldehyde or ketone), resulting in the elimination of a water molecule. acs.org

Crucially, the interpreted structure of this compound, Bn₂N-N(Bn)-NO, lacks the necessary N-H bond for this condensation reaction to occur. Both nitrogen atoms of the hydrazine backbone are fully substituted. Therefore, This compound cannot undergo conventional hydrazone formation .

An alternative, non-classical pathway to hydrazones from N-nitrosamines involves reaction with organometallic reagents. nih.gov The reaction of an N-nitrosamine with an organolithium or Grignard reagent can lead to a transient oxyhydrazine intermediate, which may then eliminate to form a hydrazone. nih.gov However, this represents a specific, indirect transformation rather than the general reactivity implied by the section heading.

Reactivity Pertaining to the Nitrous Moiety

The N-nitroso group (-N-N=O) is the most reactive functional center in the molecule and dictates its characteristic chemical behavior. Its reactivity includes thermal or photochemical decomposition and redox pathways.

The N-nitroso functionality is known to be labile under thermal or photolytic conditions.

Thermal Decomposition: Heating N-nitroso compounds can lead to the cleavage of the N-N or N-O bonds. Specifically, aryl and alkyl nitrosohydrazines are known to decompose upon heating in inert solvents to yield nitrous oxide (N₂O) and the corresponding secondary amine. acs.org This suggests that thermolysis of this compound would likely lead to the extrusion of N₂O and the formation of tribenzylamine. The thermal decomposition of N-nitroso compounds can begin at temperatures around 120°C, with the rate increasing significantly at higher temperatures (e.g., 160-180°C). google.comgoogle.com This process is sometimes utilized as a method to remove unwanted N-nitroso impurities from chemical products. google.comgoogle.com

Photochemical Decomposition: Photolysis provides another route for the decomposition of N-nitrosamines. In aqueous solutions, the quantum yield of decomposition is relatively constant between pH 2 and 8. nih.gov Under acidic conditions, photolysis is understood to proceed through the formation of an aminium radical and nitric oxide. nih.gov These reactive intermediates can then engage in further reactions, such as addition across C-C double bonds. nih.gov

| Decomposition Method | Key Intermediates/Conditions | Primary Products |

| Thermal | High temperature (e.g., >120°C) google.comgoogle.com | Secondary Amine + N₂O acs.org |

| Photochemical | UV light, often acidic conditions | Aminium Radical + Nitric Oxide nih.gov |

Reduction: The N-nitroso group can be chemically reduced. While strong reducing agents can cleave the N-N bond entirely, milder reductants can selectively target the nitroso group. For instance, sodium borohydride (B1222165) (NaBH₄) has been shown to reduce certain N-nitrosamines, although its effectiveness can be substrate-dependent. acs.org The reduction of the N-nitroso group in this compound would be expected to yield the parent hydrazine, N,N,N-tribenzylhydrazine.

Oxidation: The oxidation of N-nitrosamines is less commonly a focus of synthetic studies than their formation via the oxidation of secondary amines or hydrazines. google.com The N-nitroso group is relatively stable towards many common oxidizing agents. However, a key oxidative pathway, particularly in biological systems, is the enzymatic α-hydroxylation by cytochrome P450. nih.gov This oxidation occurs on the carbon atom adjacent to the nitrosated nitrogen and is a critical step in the metabolic activation that leads to the formation of unstable primary nitrosamines and ultimately DNA-alkylating diazonium ions. nih.govnih.gov

Regioselectivity and Stereochemical Control in Reactions of this compound

Due to a lack of specific reported reactions for this compound, a detailed discussion of regioselectivity and stereochemistry is not possible based on the available literature.

Regioselectivity: For nucleophilic reactions, the primary sites of interest would be the non-nitrosated nitrogen and the oxygen of the nitroso group. As discussed, the nitrogen is sterically shielded. Reactions with electrophiles have been observed at the oxygen of the nitroso group in other N-nitrosamines. nih.gov For reactions involving the aromatic rings of the benzyl groups (e.g., electrophilic aromatic substitution), regioselectivity would be directed by the activating/deactivating nature of the hydrazide substituent, but no such reactions have been documented.

Information regarding "this compound" is not available in publicly accessible resources.

Following a comprehensive search of scientific literature and chemical databases for information specifically pertaining to the chemical compound "this compound," it has been determined that there is no available data on its chemical reactivity, mechanistic investigations, or the kinetic and thermodynamic characterization of its reaction mechanisms. Furthermore, no studies on the influence of solvents or catalysis on its reactivity profiles could be located.

Extensive searches were conducted using various search terms, including the compound's name, potential synthesis routes such as the reaction of tribenzylhydrazine with nitrous acid, and the properties of related tribenzyl-substituted hydrazides. These efforts did not yield any specific information about "this compound."

The available scientific literature focuses on the general reactivity of hydrazines and hydrazides, the formation of nitrosamines from secondary and tertiary amines, and the synthesis of various other substituted hydrazide compounds. However, none of the retrieved documents provide the specific experimental or theoretical data required to address the outlined topics for "this compound."

Consequently, it is not possible to generate a scientifically accurate article on the "" as requested, due to the absence of foundational research on this specific compound in the public domain.

Theoretical and Computational Chemistry Studies on N,n,n Tribenzylnitrous Hydrazide

Synthetic Applications and Derivatization Strategies for N,n,n Tribenzylnitrous Hydrazide

Utility as a Precursor for the Synthesis of Complex Organic Molecules

N,N,N-Tribenzylnitrous hydrazide and its related hydrazide derivatives serve as valuable building blocks in the creation of intricate organic structures. Their utility is particularly pronounced in the synthesis of heterocyclic compounds and in facilitating carbon-nitrogen (C-N) and nitrogen-nitrogen (N-N) bond formations.

Building Blocks for Heterocyclic Compound Synthesis

Hydrazides are recognized as important precursors for a variety of heterocyclic compounds, which are integral to many pharmaceutical and agricultural products. nih.gov The synthesis of these nitrogen-containing rings is a cornerstone of medicinal chemistry. mdpi.com For instance, N'-(2-alkynylbenzylidene)hydrazides can undergo intramolecular cyclization to form isoquinolinium-2-yl amides, which can then participate in further reactions like cycloadditions to create complex N-heterocycles. nih.gov This highlights the role of the hydrazide moiety as a versatile synthon. Different synthetic strategies, including microwave-assisted methods, have been developed to directly construct substituted pyrazoles from hydrazines and metal-diketonic complexes. rsc.org

Reagent in C-N and N-N Bond Forming Reactions

The formation of C-N and N-N bonds is fundamental in organic synthesis. Hydrazide derivatives have been instrumental in advancing these transformations. Recent developments have showcased nickel-catalyzed N-N cross-coupling reactions between O-benzoylated hydroxamates and a wide array of amines, including for the first time, secondary aliphatic amines, to produce hydrazides in high yields. nih.govresearchgate.net This method is significant as it provides a convergent route to complex hydrazides, which are themselves precursors to other valuable compounds. nih.gov The mechanism is thought to involve an electrophilic metal-bound nitrenoid that is attacked by an amine to form the N-N bond. nih.gov

Furthermore, SN2 reactions at the amide nitrogen of O-tosyl hydroxamates with amine nucleophiles present a novel strategy for N-N bond formation, leading to hydrazide derivatives. bohrium.com This reaction is notable for its mild conditions and broad substrate scope. bohrium.com Arylhydrazines have also been utilized as effective arylating agents in various coupling reactions through C-N bond cleavage. researchgate.net

Derivatization for Analytical and Detection Purposes

The chemical properties of hydrazides lend themselves to derivatization strategies that enhance their detection in modern analytical techniques. This is particularly valuable for improving the sensitivity and selectivity of chromatographic and mass spectrometric analyses.

Enhanced Detection in Chromatographic and Mass Spectrometric Analysis

Hydrazine-based reagents are widely used to improve the ionization efficiency and sensitivity of analytes in liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov For example, derivatization of carbonyl-containing compounds with reagents like 2-hydrazino-1-methylpyridine (HMP) significantly enhances their detection. nih.govnih.gov This approach has proven effective for analyzing low-abundance androgens in human plasma. nih.gov The derivatization process makes the analytes more amenable to ionization, leading to lower detection limits. nih.govnih.gov Various hydrazine (B178648) reagents, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), are employed for the determination of aldehydes and ketones. researchgate.net

| Derivatization Reagent | Analyte Type | Analytical Technique | Benefit |

| 2-hydrazino-1-methylpyridine (HMP) | Androgens (e.g., DHT) | LC-MS/MS | Enhanced ionization and sensitivity nih.govnih.gov |

| 2,4-dinitrophenylhydrazine (DNPH) | Aldehydes and Ketones | MALDI-MS, HPLC | Improved detection and identification researchgate.netresearchgate.net |

| 3-Nitrophenylhydrazine (3-NPH) | N-Acyl Glycines | LC-MS | Increased sensitivity and coverage nih.gov |

Labeling Strategies for Specific Functional Group Identification

Hydrazide chemistry is a cornerstone of strategies for the selective isolation and identification of specific functional groups, particularly in complex biological samples. A notable application is in glycoproteomics, where glycoproteins are conjugated to a solid support via hydrazide chemistry. nih.gov This allows for the selective capture of glycoproteins, followed by stable isotope labeling and release of the formerly N-linked glycosylated peptides for mass spectrometric analysis and quantification. nih.govresearchgate.net This methodology is crucial for the quantitative analysis of glycoproteins, which can serve as potential diagnostic markers. researchgate.net

Development of Novel Functional Materials and Organic Catalysts

The intrinsic properties of hydrazine derivatives are being explored for the creation of new functional materials and organic catalysts with diverse applications.

Research into novel conjugated compounds derived from hydrazine has shown their potential in the development of organic dye-sensitized solar cells. Theoretical and experimental studies on these materials focus on tuning their electronic properties, such as the HOMO-LUMO energy gap, to optimize their performance in solar energy conversion.

In the realm of catalysis, organic p–n bilayers composed of perylene (B46583) derivatives and cobalt phthalocyanine, when loaded with a silver co-catalyst, have demonstrated dual-functional catalysis for hydrazine oxidation. nih.govrsc.org This system is capable of oxidizing hydrazine to dinitrogen both under illumination and in the dark, highlighting the potential of hydrazine-based systems in catalytic processes. nih.govrsc.org

Integration into Polymer Architectures for Specific Functions.

There is currently no available research detailing the integration of this compound into polymer architectures. The scientific community has not published any studies on the polymerization of this compound or its incorporation as a functional monomer to impart specific properties to polymeric materials.

Ligand Design for Metal-Catalyzed Transformations.

Information regarding the use of this compound in ligand design for metal-catalyzed transformations is not present in the current body of scientific literature. There are no published examples of this compound being used as a ligand to coordinate with metal centers for catalytic applications.

Bioorthogonal Chemistry Applications.

While the broader field of hydrazide chemistry has some relevance to bioorthogonal reactions, there is no specific information available for this compound in this context. Its potential utility in bioorthogonal ligation or cleavage reactions remains unexplored and undocumented.

Design of Probes and Imaging Agents Based on Nitrous Hydrazide Scaffolds.

The design and application of probes and imaging agents based on the this compound scaffold have not been reported in any scientific journals or patents. Research into its fluorescent, radioactive, or other signaling properties for use in biological imaging is absent from the public domain.

Due to the absence of research data for this compound, interactive data tables and detailed research findings as requested cannot be generated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.